molecular formula C9H8F4O B2565195 [4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanol CAS No. 2193065-52-8

[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanol

Cat. No.: B2565195
CAS No.: 2193065-52-8
M. Wt: 208.156
InChI Key: OWSXVWIPPWXHJB-UHFFFAOYSA-N
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Description

[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanol is a chemical compound with the molecular formula C9H8F4O and a molecular weight of 208.16 g/mol It is characterized by the presence of a tetrafluoroethyl group attached to a phenyl ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanol typically involves the reaction of 4-bromobenzyl alcohol with tetrafluoroethylene under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 100°C to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is used as a probe to study the effects of fluorine substitution on biological activity. It can be incorporated into biologically active molecules to investigate their interactions with biological targets.

Medicine

In medicine, this compound is explored for its potential use in drug development. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanol involves its interaction with specific molecular targets. The presence of the tetrafluoroethyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    [4-(Trifluoromethyl)phenyl]methanol: Similar structure but with a trifluoromethyl group instead of a tetrafluoroethyl group.

    [4-(Fluoromethyl)phenyl]methanol: Contains a fluoromethyl group instead of a tetrafluoroethyl group.

    [4-(Chloromethyl)phenyl]methanol: Contains a chloromethyl group instead of a tetrafluoroethyl group.

Uniqueness

The uniqueness of [4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanol lies in the presence of the tetrafluoroethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and reactivity compared to its analogs .

Properties

IUPAC Name

[4-(1,2,2,2-tetrafluoroethyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4O/c10-8(9(11,12)13)7-3-1-6(5-14)2-4-7/h1-4,8,14H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSXVWIPPWXHJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C(C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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